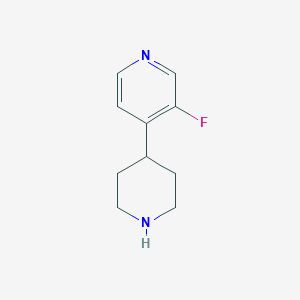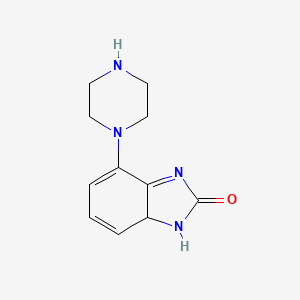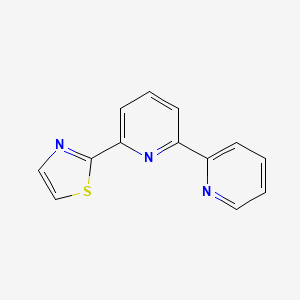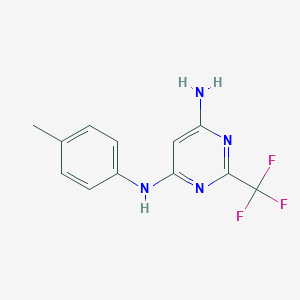
Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine is an organic compound that features a cyclobutyl group attached to a 3-pyrrolidin-1-yl-propyl amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine typically involves the reaction of cyclobutylamine with 3-(pyrrolidin-1-yl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides, ketones, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated, acylated, or sulfonylated derivatives of the original compound.
Scientific Research Applications
Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(1-methylpyrrolidin-2-yl)pyridine: An N-alkylpyrrolidine with a pyridin-3-yl substituent.
2-Pyrrolidin-2-ylpyridine: A compound with a pyrrolidine ring attached to a pyridine ring.
4-({[3-(Pyrrolidin-1-yl)propyl]carbamoyl}methyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide: A complex molecule with a pyrrolidin-1-yl-propyl group.
Uniqueness
Cyclobutyl-(3-pyrrolidin-1-yl-propyl)-amine is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)cyclobutanamine |
InChI |
InChI=1S/C11H22N2/c1-2-9-13(8-1)10-4-7-12-11-5-3-6-11/h11-12H,1-10H2 |
InChI Key |
BJYXKOCPMXAUFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCNC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Iodo-1-methyl-1H-benzo[d]imidazole](/img/structure/B12330250.png)




![3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12330280.png)







